
1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea, also known as MI-77301, is a small molecule inhibitor that has been widely studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials. In
科学的研究の応用
Synthesis and Biological Importance
The synthesis of 2-(thio)ureabenzothiazoles, which includes derivatives like "1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea," has shown significant biological activities across a broad spectrum. These compounds, due to their urea and benzothiazole (BT) derivatives, are of considerable importance in medicinal chemistry. For instance, Frentizole, a UBT derivative, is utilized in treating rheumatoid arthritis and systemic lupus erythematosus. Moreover, UBTs like Bentaluron and Bethabenthiazuron serve as commercial fungicides and herbicides, highlighting their critical role in both healthcare and agriculture. This review emphasizes the synthetic methodologies and the potential of these compounds as therapeutic agents, underlining their broad pharmacological activities and proposing new pharmacophores for further exploration in drug development (Rosales-Hernández et al., 2022).
Urea Biosensors
In the context of detecting and quantifying urea concentration, urea biosensors have emerged as a significant tool. These biosensors utilize the enzyme urease as a bioreceptor element, highlighting the crucial role of urea (and by extension, compounds like "1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea") in various critical diseases and industrial applications. The development and optimization of urea biosensors incorporate advanced materials for enzyme immobilization, contributing to the field of biotechnology and applied biochemistry. This comprehensive review discusses the sensing parameters of urea biosensors, offering a foundation for future research in biosensor technology (Botewad et al., 2021).
Ureaform as a Slow Release Fertilizer
Ureaform, a derivative in the urea compound category, serves as a slow-release fertilizer, emphasizing the relevance of urea derivatives in agriculture. The review discusses the mineralization of ureaform, governed by microbial activity, and its significant impact on nitrogen release, soil fertility management, and pollution reduction. This knowledge underscores the importance of urea derivatives in improving agricultural practices and environmental sustainability (Alexander & Helm, 1990).
Electrochemical Technology with Urea Derivatives
The review on electrochemical technology with urea derivatives and their applications in electroplating and energy storage further illustrates the versatile applications of "1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea." These compounds are explored for their potential in innovative energy solutions, showcasing the expanding research domain of urea derivatives beyond traditional pharmaceutical and agricultural applications (Tsuda, Stafford, & Hussey, 2017).
Ureas in Drug Design
The unique hydrogen bonding capabilities of ureas have made them a crucial functional group in drug design, indicating the significant role of compounds like "1-(1-methyl-1H-indol-3-yl)-3-(thiazol-2-yl)urea" in medicinal chemistry. This review highlights the various biological targets modulated by urea derivatives, confirming their importance in the development of new therapeutics (Jagtap et al., 2017).
特性
IUPAC Name |
1-(1-methylindol-3-yl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4OS/c1-17-8-10(9-4-2-3-5-11(9)17)15-12(18)16-13-14-6-7-19-13/h2-8H,1H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBSIQYJWONIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2643983.png)
![5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine-1-thiol](/img/structure/B2643985.png)
![N'-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzohydrazide](/img/structure/B2643986.png)
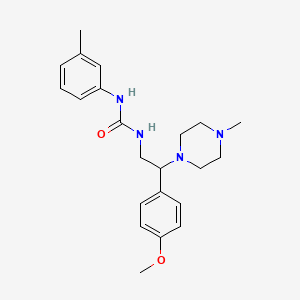
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(m-tolyl)ethanone](/img/structure/B2643990.png)
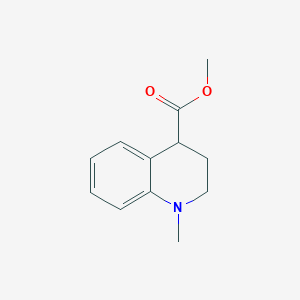

![Tert-butyl N-[1-(aminomethyl)-3-methoxy-3-(trifluoromethyl)cyclobutyl]carbamate](/img/structure/B2643993.png)
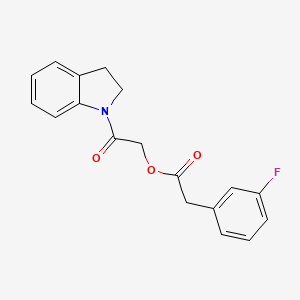
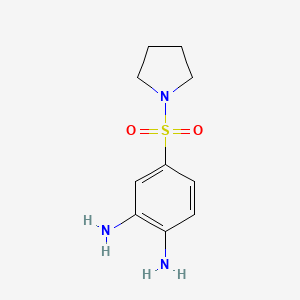
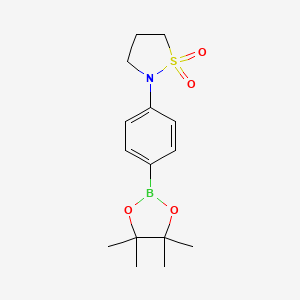

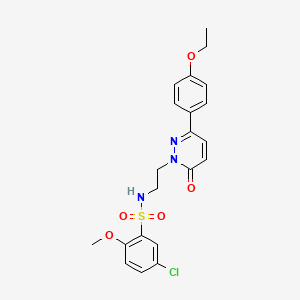
![2-[4-(3-fluoro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2644006.png)